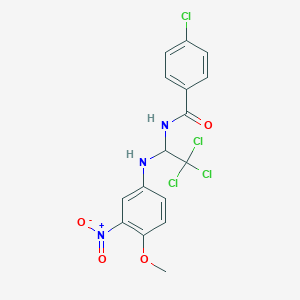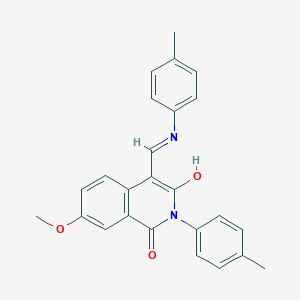
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE is an organic compound with the molecular formula C14H11N3O3 It is characterized by the presence of a nitrophenyl group, a pyridinyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 3-nitrobenzaldehyde with 2-aminopyridine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylamide derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE: C14H11N3O3
3-{3-nitrophenyl}-N-(2-pyridinyl)benzamide: C14H11N3O2
3-{3-nitrophenyl}-N-(2-pyridinyl)propionamide: C14H13N3O3
Uniqueness
This compound is unique due to its acrylamide moiety, which allows it to participate in a wider range of chemical reactions compared to its benzamide and propionamide analogs
Propiedades
Fórmula molecular |
C14H11N3O3 |
|---|---|
Peso molecular |
269.25g/mol |
Nombre IUPAC |
(E)-3-(3-nitrophenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)17(19)20/h1-10H,(H,15,16,18)/b8-7+ |
Clave InChI |
JAWHZFVXFNJXIK-BQYQJAHWSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES isomérico |
C1=CC=NC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Solubilidad |
0.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)


![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)



![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377224.png)
![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(2-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377225.png)
![2-cyano-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B377226.png)


